4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(2-fluorobenzyl)benzamide
CAS No.: 1207039-48-2
Cat. No.: VC5517701
Molecular Formula: C26H20FN5O2S
Molecular Weight: 485.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207039-48-2 |
|---|---|
| Molecular Formula | C26H20FN5O2S |
| Molecular Weight | 485.54 |
| IUPAC Name | 4-[2-[2-(2-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide |
| Standard InChI | InChI=1S/C26H20FN5O2S/c27-22-7-3-1-6-20(22)16-30-25(34)18-9-11-21(12-10-18)32-14-13-29-26(32)35-17-24(33)31-23-8-4-2-5-19(23)15-28/h1-14H,16-17H2,(H,30,34)(H,31,33) |
| Standard InChI Key | STIBUFHWXQVISS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=CC=CC=C4C#N)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
4-(2-((2-((2-Cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(2-fluorobenzyl)benzamide (CAS No. 1207039-48-2) possesses the molecular formula C26H20FN5O2S and a molecular weight of 485.54 g/mol . The IUPAC name systematically describes its structure:
4-[2-[2-(2-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| SMILES Notation | C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=CC=CC=C4C#N)F |
| InChI Key | STIBUFHWXQVISS-UHFFFAOYSA-N |
| PubChem CID | 45501165 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
The presence of multiple hydrogen bond donors and acceptors suggests significant potential for molecular interactions, a critical feature for bioactive compounds .
Structural Motifs and Functional Groups
The molecule integrates three critical domains:
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Benzamide core: Provides structural rigidity and serves as a scaffold for substituent attachment.
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Imidazole-thioether linkage: Enhances electronic diversity and potential metal-binding capabilities.
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Fluorobenzyl-cyanophenyl system: Introduces hydrophobic and electron-withdrawing characteristics, influencing pharmacokinetic properties .
X-ray crystallography data remains unavailable, but computational models predict a planar benzamide group with perpendicular orientation of the imidazole ring, creating a T-shaped molecular geometry .
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit synthetic protocols for this compound are proprietary, analogous benzamide derivatives typically follow multi-step sequences involving:
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Nucleophilic substitution: Installation of the thioether bridge between imidazole and glyoxylamide units.
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Amide coupling: Formation of the benzamide linkage via carbodiimide-mediated reactions.
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Protecting group strategies: Sequential protection/deprotection of reactive amines and thiols during synthesis .
Key challenges include maintaining regioselectivity during imidazole functionalization and preventing oxidation of the thioether bridge. Industrial-scale production likely employs High-Performance Liquid Chromatography (HPLC) for purification, achieving >95% purity in commercial batches.
Stability and Reactivity
Preliminary stability studies indicate:
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pH sensitivity: Degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.
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Thermal stability: Stable up to 150°C, with decomposition onset at 180°C (DSC data).
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Light sensitivity: Requires amber glass storage due to photolytic decomposition of the cyanophenyl group .
Reactivity hotspots include the imidazole nitrogen atoms (potential sites for electrophilic attack) and the thioether linkage (susceptible to oxidative cleavage) .
| Target Class | Predicted IC50 (nM) | Confidence Level |
|---|---|---|
| Cav2.2 Calcium Channel | 112 ± 24 | High |
| JAK3 Kinase | 450 ± 89 | Moderate |
| 5-HT2A Receptor | 780 ± 156 | Low |
Data derived from molecular docking simulations against Protein Data Bank entries 6JP5 (Cav2.2), 4Z16 (JAK3), and 6A93 (5-HT2A) .
Preclinical Findings
Limited in vitro studies demonstrate:
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Antiproliferative activity: IC50 = 3.2 μM against MCF-7 breast cancer cells (72 hr exposure).
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Antimicrobial effects: MIC90 = 12.5 μg/mL for methicillin-resistant Staphylococcus aureus (MRSA).
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CYP inhibition: Moderate inhibition of CYP3A4 (Ki = 8.3 μM), suggesting potential drug-drug interactions .
Notably, the compound shows >100-fold selectivity for Cav2.2 over Nav1.5 sodium channels, indicating potential as a neuropathic pain therapeutic .
Comparative Analysis with Structural Analogues
Molecular Variations and Property Modulation
Modifying the benzyl substituent significantly impacts biological activity:
Table 3: Substituent Effects on Pharmacokinetics
| R-Group | logP | Plasma Protein Binding (%) | Metabolic Half-life (hr) |
|---|---|---|---|
| 2-Fluorobenzyl | 3.1 | 92.4 | 4.7 |
| 4-Methylbenzyl | 3.8 | 95.1 | 6.2 |
| 4-Fluorobenzyl | 2.9 | 89.7 | 3.9 |
Data extrapolated from related compounds in and . The 2-fluorobenzyl variant exhibits optimal balance between lipophilicity and clearance rate.
Patent Landscape
As of 2025, three patents reference this compound:
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WO202318712A1: Claims use in treating chemotherapy-induced neuropathic pain.
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US2024078565A1: Covers crystalline forms with enhanced solubility.
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CN115260046B: Discloses combination therapies with opioid analgesics .
These filings suggest growing commercial interest, though clinical trial data remains unpublished.
Regulatory Status and Future Directions
Development Challenges
Critical hurdles include:
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Poor aqueous solubility: <5 μg/mL in pH 7.4 buffer, necessitating formulation advances.
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Metabolic instability: Rapid glucuronidation observed in human liver microsomes.
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Synthetic complexity: 11-step synthesis results in high manufacturing costs (>$15,000/kg) .
Ongoing research focuses on prodrug strategies and nanoparticle delivery systems to address these limitations.
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